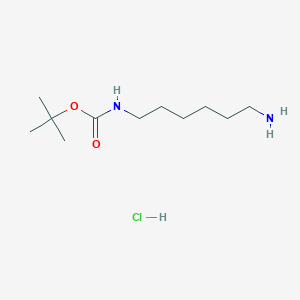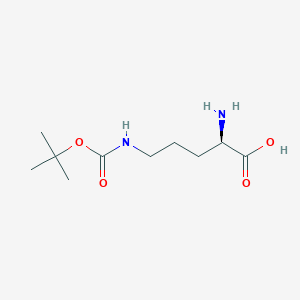
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Descripción general
Descripción
“(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate” is a chemical compound with the empirical formula C19H19NO5 . It is a solid substance and is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.36 . It is a solid substance with a boiling point of 567.9°C at 760 mmHg . The compound should be stored in a sealed and dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-Ser-OMe is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process. This allows for the selective addition of different amino acids in a stepwise manner to build up the desired peptide sequence .
Green Chemistry
Fmoc-Ser-OMe has been used in green chemistry applications, particularly in the hydrolysis of amino esters . Researchers have explored the use of calcium (II) iodide as a protective agent for the Fmoc protecting group, optimizing the reaction for a broad scope of amino esters .
Chlorophyll-Amino Acid Conjugates Synthesis
Fmoc-Ser-OMe is involved in the synthesis of chlorophyll–amino acid conjugates . These conjugates have potential applications in the field of biochemistry and molecular biology, particularly in the study of photosynthesis .
Chromo/Fluorophores Modified Protein
Fmoc-Ser-OMe can act as a chromo/fluorophores modified protein and emit visible to near-infrared lights efficiently . This property can be utilized in various fields such as bioimaging and biosensing .
Glycosylation
Fmoc-Ser-OMe can be used as an alcohol acceptor in glycosylation reactions . It can produce small mucin-related O-linked glycopeptides, which are important in the study of various biological processes .
Antibiotic Synthesis
Fmoc-Ser-OMe can be used in the total synthesis of antibiotics . For example, it has been used in the synthesis of daptomycin, a lipopeptide antibiotic used in the treatment of certain infections caused by Gram-positive organisms .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Fmoc-Ser-OMe, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate or Fmoc-L-serine methyl ester, is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group .
Target of Action
The primary targets of Fmoc-Ser-OMe are proteins and peptides. It is used in the synthesis of phosphopeptides, playing a major role in the characterization of protein phosphorylation/dephosphorylation .
Mode of Action
Fmoc-Ser-OMe interacts with its targets by being incorporated into the growing peptide chain during synthesis . It acts as a chromo/fluorophores modified protein and emits visible to near-infrared lights efficiently . It also glycosylates and produces small mucin-related O-linked glycopeptides, acting as an alcohol acceptor .
Biochemical Pathways
Fmoc-Ser-OMe is involved in the synthesis of chlorophyll–amino acid conjugates . It also participates in the synthesis of phosphopeptides, which are crucial for the regulation of virtually every cellular function in eukaryotic organisms .
Pharmacokinetics
It is known that the compound is used in solid-phase peptide synthesis, suggesting that it is stable under the conditions used in these procedures .
Result of Action
The result of Fmoc-Ser-OMe’s action is the production of modified proteins and peptides that have various applications. For example, it can produce proteins that emit visible to near-infrared lights efficiently . It also results in the production of small mucin-related O-linked glycopeptides .
Action Environment
The action of Fmoc-Ser-OMe can be influenced by environmental factors such as the conditions used in peptide synthesis. For example, the use of different solvents can affect the efficiency of Fmoc-Ser-OMe incorporation into peptides
Propiedades
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVLIVWQMWACQ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427286 | |
| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
82911-78-2 | |
| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















